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FM 100

Cat. No.: B1171896
CAS No.: 11114-18-4
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Description

Historical Context and Nomenclature in Chemical Science

The history of Bromodifluoromethane, also known as Halon 1201, is deeply connected to the search for effective fire suppressants in the mid-20th century. wikipedia.orgnist.gov It was developed by Great Lakes Chemical Corporation as a "clean agent" for extinguishing fires, particularly in applications where water or other traditional suppressants would cause significant damage. nist.gov

The nomenclature for this compound is varied, reflecting its different applications and regulatory classifications:

Chemical Name : Bromodifluoromethane wikipedia.org

Common Names : Difluorobromomethane wikipedia.org

Halon Number : Halon 1201 wikipedia.org

Refrigerant Designation : R-22B1 wikipedia.org

Trade Name : FM-100 wikipedia.orgnist.gov

Its trajectory was significantly altered by growing environmental concerns. As a Class I ozone-depleting substance, its production and use were ultimately phased out under the Montreal Protocol in 1996. wikipedia.org

Significance within Specialized Chemical Domains

The primary significance of Bromodifluoromethane (FM-100) lies in the field of fire suppression chemistry. It was engineered as a replacement for more potent Halon agents like Halon 1301. nist.gov Research in this domain focused on its chemical and physical properties that make it an effective fire extinguishant. The presence of a bromine atom in the molecule is key to its flame suppression capability. nist.gov

Beyond fire suppression, it was also utilized as a refrigerant. wikipedia.org This application spurred research into its thermodynamic properties, such as critical point data, vapor pressures, and molar volumes, which are essential for designing and optimizing refrigeration and fire suppression systems. nist.gov

Another distinct chemical entity, FUCLEAR® FM-100, is significant in the domain of polymer and materials science. It is a hydrogenated C9 aromatic hydrocarbon resin used as a tackifier in hot-melt adhesives. specialchem.comupmresin.com Its key properties include a high softening point, low melt-viscosity, and excellent thermal stability and weather resistance. specialchem.comupmresin.com

A third compound, identified as Licorice component FM 100, is noted in toxicological research. lookchem.com It is classified as a drug, and studies have determined its acute toxicity, specifically its median lethal dose (LD50) in mice via intraperitoneal administration. lookchem.com

Evolution of Research Trajectories for the Chemical Compound FM-100

The research trajectory for Bromodifluoromethane (Halon 1201) has seen a distinct shift over time. Initial research was driven by industrial applications, focusing on its synthesis and effectiveness as a fire suppressant. wikipedia.orgnist.gov This involved large-scale fire tests and the measurement of its thermodynamic properties to create comprehensive data for system design. nist.gov

Following the discovery of the detrimental effects of halogenated hydrocarbons on the stratospheric ozone layer, the research focus pivoted dramatically. Studies began to quantify its environmental impact, specifically its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). wikipedia.org With an ODP of 0.74, research efforts were redirected towards finding environmentally superior alternatives, leading to the development of second-generation halon replacements like FM-200 (1,1,1,2,3,3,3-heptafluoropropane). wikipedia.orgnist.gov Consequently, contemporary research on Bromodifluoromethane is largely historical or comparative in the context of developing new, sustainable fire suppression technologies. nist.gov

For FUCLEAR® FM-100, research continues to be application-driven, focusing on its compatibility with various elastomers and its performance in adhesive formulations for products like tapes and labels. specialchem.comupmresin.com

Data Tables

Table 1: Properties of Bromodifluoromethane (FM-100 / Halon 1201)

PropertyValue
Chemical Formula CHBrF₂
Molar Mass 130.92 g/mol
Appearance Gas
Melting Point -145 °C
Boiling Point -14.6 °C
Density 1.55 g/cm³ at 16 °C
Solubility in Water Insoluble
Data sourced from Wikipedia. wikipedia.org

Table 2: Environmental Impact of Bromodifluoromethane (FM-100 / Halon 1201)

ParameterValue
Ozone Depletion Potential (ODP) 0.74
Global Warming Potential (GWP, 100-year) 398
Atmospheric Lifetime 5.2 years
Data sourced from Wikipedia. wikipedia.org

Table 3: Properties of FUCLEAR® FM-100

PropertyDescription
Chemical Composition Hydrogenated C9 aromatic hydrocarbon
Product Type Tackifier Resin
Key Features High softening point, low melt-viscosity, excellent thermo-stability
Primary Applications Hot melt adhesives, pressure-sensitive adhesives
Data sourced from United Performance Materials. specialchem.comupmresin.com

Properties

CAS No.

11114-18-4

Molecular Formula

Br6HN3P3

Synonyms

FM 100

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways of Chemical Compound Fm 100 Formation

Exploration of Novel Precursor Materials and Reaction Conditions

The primary method for the production of Bromodifluoromethane involves the reduction of a more brominated precursor.

Precursor Materials: The principal precursor for the synthesis of FM-100 is **Dibromodifluoromethane (CBr₂F₂) **. This reactant is treated with hydrogen gas to yield the desired product. wikipedia.orggoogle.com

An alternative, multi-step production scheme starts with a more fundamental raw material, **Dichloromethane (CH₂Cl₂) **. This process involves two main stages google.com:

Fluorination: Dichloromethane is reacted with hydrogen fluoride (HF) to produce Difluoromethane (CH₂F₂).

Bromination: The resulting Difluoromethane is then reacted with molecular bromine (Br₂) to produce a mixture of Bromodifluoromethane (CHBrF₂) and Dibromodifluoromethane (CBr₂F₂). The desired FM-100 is then separated from this mixture.

Reaction Conditions: The synthesis is typically carried out at elevated temperatures in a gas-phase reaction. The process is noted for its high efficiency and selectivity, with the reaction products being the desired Bromodifluoromethane and hydrogen bromide (HBr), a useful byproduct. google.com Key parameters for the reaction between Dibromodifluoromethane and hydrogen are detailed in the table below.

ParameterValue/RangeNotes
Temperature 400°C - 600°CThe preferred range is 450°C to 550°C to ensure a sufficient conversion rate while minimizing decomposition. google.com
Pressure Not criticalThe reaction can proceed effectively at various pressures. google.com
Contact Time 0.1 - 20.0 secondsA contact time of approximately 10.0 seconds is preferred. google.com
**Molar Ratio (H₂:CBr₂F₂) **0.1 - 2.0While not critical, this range is preferred for optimal conversion. google.com

Heterogeneous and Homogeneous Catalytic Systems for FM 100 Synthesis

A notable aspect of the primary industrial synthesis of FM-100 from Dibromodifluoromethane and hydrogen is that it proceeds efficiently without the need for a catalyst. google.com The high thermal energy within the specified temperature range (400°C - 600°C) is sufficient to initiate and sustain the reaction.

The available scientific and patent literature does not detail specific heterogeneous or homogeneous catalytic systems for this particular transformation. Research into catalytic halide exchange often focuses on fluorination reactions or the synthesis of other halocarbons. nih.gov For the specific reduction of Dibromodifluoromethane to Bromodifluoromethane, the non-catalytic, high-temperature pathway remains the definitive method described. google.com

Investigation of Reaction Kinetics and Thermodynamic Parameters in this compound Production

Detailed kinetic studies for the synthesis of FM-100 are available through the investigation of its reverse reaction, the thermal decomposition (pyrolysis) of Bromodifluoromethane. The pyrolysis primarily involves an α-elimination of hydrogen bromide (HBr) to produce Difluoromethylene (CF₂) rsc.org.

Reaction: CHBrF₂ ⇌ CF₂ + HBr

The kinetics of this reversible reaction provide insight into the parameters of FM-100 formation. The rate constants for both the forward (decomposition, k₁) and reverse (synthesis, k₂) reactions have been evaluated. rsc.org

ReactionRate ConstantArrhenius Equation (log k)Temperature Range
Decomposition k₁14.33 ± 0.32 – (55,600 ± 1100) / 4.576T437–515 °C
Synthesis k₂8.33 ± 0.37 – (9600 ± 1300) / 4.576T437–515 °C

Units for k₁ are s⁻¹, and for k₂ are L·mol⁻¹·s⁻¹.

These kinetic studies, by examining the reverse reaction, provide fundamental data on the energy requirements and rate of formation for Bromodifluoromethane from Difluoromethylene and hydrogen bromide.

Atom-Economical and Green Chemistry Approaches to Chemical Compound this compound Synthesis

The principles of green chemistry and atom economy are modern metrics used to evaluate the efficiency and environmental impact of a chemical synthesis.

Atom Economy: The main synthesis reaction is: CBr₂F₂ + H₂ → CHBrF₂ + HBr

Atom economy is calculated as (molecular weight of desired products / molecular weight of all reactants) x 100%.

MW of CHBrF₂: ~130.92 g/mol

MW of HBr: ~80.91 g/mol

MW of CBr₂F₂: ~209.82 g/mol

MW of H₂: ~2.02 g/mol

The atom economy for the desired product, CHBrF₂, is approximately 62.0% . While not perfectly atom-economical due to the formation of the HBr byproduct, the process is highly efficient as HBr is a valuable chemical feedstock in its own right, minimizing waste if it is captured and utilized. google.com

Green Chemistry Approaches: Specific research applying modern green chemistry principles to the synthesis of FM-100 is not documented. The compound was developed and produced before the widespread adoption of green chemistry frameworks. researchgate.netjddhs.com Furthermore, Bromodifluoromethane (Halon 1201) is recognized as a Class I ozone-depleting substance. wikipedia.org Its production and importation were phased out under the Montreal Protocol, with new production ceasing in the United States on January 1, 1994. wikipedia.orgepa.gov

The cessation of its production due to its severe environmental impact is, in itself, an outcome aligned with a core tenet of green chemistry: designing safer chemicals to minimize harm to the environment. The focus of the chemical industry has since shifted to developing non-ozone-depleting alternatives. epa.govnfpa.it

Theoretical and Computational Chemistry Studies of the Chemical Compound Fm 100

Quantum Mechanical Characterization of Molecular Structure and Electronic Configuration

Quantum mechanics provides the fundamental framework for describing the arrangement of electrons and the resulting molecular structures of elements like Fermium. The configuration of electrons, especially in the outermost valence shell, is the primary determinant of an element's chemical bonding behavior. periodic-table.org For Fermium, the predicted ground-state electron configuration is [Rn] 5f¹⁰7s², which follows the pattern of filling the 5f electron shell across the actinide series. acs.org

Recent experimental and theoretical work has focused on elucidating the nuclear and electronic properties of Fermium isotopes. Using laser spectroscopy, researchers have investigated the atomic nuclei of Fermium isotopes with neutron numbers from 145 to 157 to study the influence of quantum mechanical effects on the size of their atomic nuclei. ill.euscitechdaily.com These techniques allow for the analysis of subtle changes in atomic structure, which in turn provides information about nuclear properties like the nuclear charge radius. scitechdaily.comgsi.de The experiments traced the evolution of the nuclear charge radius and found a steady, uniform increase as neutrons were added, which indicates that nuclear shell effects have a reduced influence on the nuclear charge radii in these heavy nuclei compared to their strong influence on binding energies. gsi.desci.news

A key parameter derived from quantum mechanical calculations and validated by experiment is the ionization potential (IP), the energy required to remove an electron from an atom. The first ionization potentials (IP₁) of heavy actinides, including Fermium, have been determined using a surface ionization process combined with online mass separation. acs.org These experimental values show excellent agreement with predictions from state-of-the-art relativistic calculations. acs.org The IP₁ of Fermium is higher than its neighbors, which is consistent with the trend of filling the 5f orbital. acs.org Theoretical studies using methods like the configuration interaction method have been employed to calculate the excited states and electromagnetic transition probabilities in Fermium, which is challenging due to the large number of mixed configurations in atoms with open f-shells. researchgate.net

While macroscopic quantities of solid Fermium have not been produced, theoretical calculations predict its crystal structure to be face-centered cubic (fcc). periodic-table.org

Table 1: Experimental and Theoretical First Ionization Potentials (IP₁) of Fermium and Neighboring Actinides
ElementAtomic Number (Z)Experimental IP₁ (eV)Theoretical IP₁ (eV) - MCDF
Fermium (Fm)1006.5248(14)6.53
Einsteinium (Es)996.4277(10)6.42
Mendelevium (Md)1016.58(7)6.65
Nobelium (No)1026.62621(18)6.64
Multi-Configuration Dirac-Fock method. Data sourced from J. Am. Chem. Soc. 2018, 140, 42, 13652–13659. acs.org

Density Functional Theory (DFT) Applications for Predicting Chemical Compound FM 100 Reactivity and Stability

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the reactivity of molecules. repositorioinstitucional.mxmdpi.com DFT-based concepts and reactivity descriptors, such as chemical potential (μ), global hardness (η), and electrophilicity (ω), are used to predict and rationalize chemical interactions and stability. researchgate.netfrontiersin.org

While specific DFT studies on the reactivity of Fermium compounds are not widely published, the methodology is extensively applied to heavy and superheavy elements where relativistic effects are significant. researchgate.net For any chemical reaction, the flux of electron density occurs from the molecule with a higher chemical potential to the one with a lower chemical potential. mdpi.com The stability of a molecule is often related to its chemical hardness; the "Maximum Hardness Principle" suggests that molecules tend to arrange themselves to be as hard as possible. frontiersin.org

To predict reactive sites within a molecule, local reactivity descriptors such as condensed Fukui functions are calculated. repositorioinstitucional.mx These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying sites susceptible to nucleophilic or electrophilic attack. repositorioinstitucional.mx For a hypothetical Fermium compound, DFT calculations could map these functions to predict how it would interact with other reagents.

The application of these theoretical indices to Fermium chemistry would involve:

Determining Local Reactivity: Using condensed Fukui functions to identify the most reactive atomic sites within a Fermium molecule, predicting, for example, where a bond is most likely to form or break.

Modeling Reaction Pathways: Simulating the interaction of Fermium compounds with other molecules to understand reaction mechanisms and predict the stability of the resulting products.

Given the success of relativistic DFT methods in calculating properties for heavy actinides and superheavy elements, this approach remains the most viable theoretical avenue for predicting the chemical behavior of Fermium. acs.orgresearchgate.net

Table 2: Key DFT-Based Reactivity Descriptors
DescriptorSymbolDefinitionChemical Interpretation
Electronic Chemical Potentialμμ ≈ -(IP + EA)/2Escaping tendency of electrons; directs electron flow in a reaction. mdpi.com
Chemical Hardnessηη ≈ (IP - EA)/2Resistance to change in electron distribution; related to stability. repositorioinstitucional.mx
Global Electrophilicityωω = μ²/2ηPropensity of a species to accept electrons. mdpi.com
Condensed Fukui Functionfk+ / fk-Population analysis on a site kIdentifies sites for nucleophilic (fk+) or electrophilic (fk-) attack. repositorioinstitucional.mx
IP = Ionization Potential, EA = Electron Affinity.

Molecular Dynamics Simulations for Intermolecular Interactions Involving Chemical Compound this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This approach is crucial for understanding intermolecular interactions, which govern the properties of materials in condensed phases. researchgate.net These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net MD simulations can provide fundamental insights into how molecules arrange themselves in a liquid or solid and how they interact with a solvent or with each other. researchgate.netdovepress.com

Specific MD simulation studies focusing on the intermolecular interactions of Fermium compounds are exceptionally rare in published literature, likely due to the challenges in parameterizing accurate force fields for such a heavy, radioactive element. However, the principles of MD are broadly applicable. A simulation of a Fermium compound would involve defining the forces between atoms and then solving the classical equations of motion to track the trajectory of each atom over a period. rsc.org

One theoretical study has utilized simulations to investigate the thermoplasmonic characteristics of Fermium nanoparticles. oatext.com Using the Finite Element Method (FEM), which is related to MD, researchers simulated the interaction between synchrotron radiation and Fermium nanoparticles in a water environment. oatext.com The study calculated how the nanoparticles absorb energy and generate heat, which is then transferred to the surrounding medium. oatext.com This type of simulation, while focused on a specific physical process, demonstrates a computational approach to understanding the interaction between a Fermium-based system and its environment.

For more general chemical systems, MD simulations are used to:

Predict the structure of liquids and solids. researchgate.net

Calculate thermodynamic properties like viscosity. rsc.org

Analyze the formation of molecular aggregates. rsc.org

Screen for suitable polymers in amorphous solid dispersions by evaluating drug-polymer interactions. dovepress.com

Applying these techniques to Fermium would be essential for predicting its material properties, should it ever be produced in sufficient quantity.

Relativistic Effects in Electronic Structure Calculations for Heavy Element Analogs of this compound

For heavy elements like Fermium and its analogs, relativistic effects are not minor corrections but dominant factors that fundamentally alter their electronic structure and chemical properties. arxiv.orgacademie-sciences.fr These effects arise because the core electrons in atoms with high atomic numbers (Z) move at speeds that are a significant fraction of the speed of light. This leads to a relativistic mass increase, which in turn causes the contraction of s and p orbitals and an expansion of d and f orbitals. arxiv.org

A second major relativistic phenomenon is spin-orbit (SO) coupling, which is the interaction between an electron's spin and its orbital motion. arxiv.org For superheavy elements, SO coupling is so strong that it significantly alters the ordering and energies of valence orbitals, invalidating the simple Madelung rule for electron filling that works well for lighter elements. academie-sciences.frwikipedia.org

The profound impact of these effects means that non-relativistic models like the Schrödinger equation are inadequate for describing heavy elements. arxiv.org Instead, calculations must be based on the relativistic Dirac equation, often in a formulation known as the Dirac-Coulomb-Breit (DCB) equation, which accounts for both relativistic kinematics and the magnetic interactions between electrons. academie-sciences.fr

Key consequences of relativistic effects for Fermium and heavier elements include:

Altered Ionization Potentials and Electron Affinities: Relativistic calculations are required to achieve agreement with experimental values for properties like the first ionization potential of Fermium. acs.org

Changes in Chemical Bonding: The contraction and expansion of orbitals directly affect bond lengths and strengths.

Modified Electronic Configurations: For elements beyond Z=121, the proximity of valence SO bands makes predicting the ground state electron configuration extremely difficult, with different computational models sometimes yielding different results. academie-sciences.fr Early periodic table models that did not account for relativity are now known to be incorrect for the superheavy elements. wikipedia.org

Mechanistic Investigations of Chemical Compound Fm 100 Reactivity and Transformation

Elucidation of Reaction Mechanisms in Gaseous Phase Processes Involving Fermium

Direct experimental data on the gas-phase reaction mechanisms of fermium are currently nonexistent. webelements.com Investigations into the gas-phase chemistry of heavy elements are exceptionally difficult, and for fermium, this is compounded by its scarcity and instability. britannica.comsamaterials.com However, theoretical studies and extrapolations from neighboring elements provide a basis for predicting its behavior.

Volatility studies using dilute solutions of fermium in other metals suggest that fermium is a divalent metal, and it is predicted to be a solid at standard temperature and pressure with an estimated melting point of 1527 °C and a density of approximately 9.7 g/cm³. britannica.comscienceinfo.com Its boiling point remains unknown. scienceinfo.com

Studies on the gas-phase chemistry of earlier actinide ions (such as Th⁺, U⁺, Np⁺, Pu⁺, and Am⁺) have revealed reactivity with various organic molecules. acs.org For instance, these ions have been shown to react with nitriles via dehydrogenation, with the reaction efficiency correlating to the electron promotion energies of the actinide ion. acs.org While these specific reactions have not been studied for fermium, it is plausible that fermium ions in the gas phase would exhibit unique reactivity, though this remains a subject for future theoretical and, if feasible, experimental exploration. iaea.org Theoretical studies of fermium's electronic structure are crucial for predicting such potential reactions. arxiv.org

Photochemical and Radiolytic Decomposition Pathways of the Chemical Compound Fermium

Specific photochemical and radiolytic decomposition pathways for fermium compounds have not been experimentally determined, as no bulk, solid compounds of fermium have ever been prepared for study. nih.govscienceinfo.comperiodic-table.com The dominant transformation process for fermium is its own intrinsic radioactive decay. All isotopes of fermium are unstable, undergoing decay through alpha emission, spontaneous fission, or electron capture. wikipedia.org The isotope fermium-258, for example, undergoes spontaneous fission with a very short half-life of about 370 microseconds, a factor that severely limits the production of heavier elements. nih.govwikipedia.org

Table 1: Properties of Major Fermium Isotopes
IsotopeHalf-LifePrimary Decay Mode
Fermium-25225.4 hoursAlpha Decay
Fermium-2533 daysElectron Capture, Alpha Decay
Fermium-25520.1 hoursAlpha Decay
Fermium-257100.5 daysAlpha Decay, Spontaneous Fission
Fermium-258370 microsecondsSpontaneous Fission

This table is populated with data from multiple sources. wikipedia.orgscienceinfo.comperiodic-table.com

By analogy with other actinides, it is possible to hypothesize about fermium's behavior. Photochemical studies on uranium compounds, for instance, have shown that irradiation with light can induce redox reactions, such as the reduction of U(IV) to U(III). psu.edu A study on a uranium(VI) nitride complex found it to be sensitive to photochemical decomposition. acs.org It is conceivable that fermium complexes, if they could be synthesized, would also be susceptible to photochemically induced changes in oxidation state.

Radiolysis, or decomposition induced by ionizing radiation, is a key consideration for any system containing fermium. The intense alpha and gamma radiation from fermium's decay would cause the radiolysis of any surrounding medium, such as water or organic ligands. epa.gov This process generates highly reactive species, including free radicals, which would in turn attack and decompose any fermium compounds present. acs.orgepa.gov

Studies on the Chemical Compound Fermium's Interactions with Reactive Species

Direct experimental studies on the interaction of fermium with reactive species like hydroxyl radicals (•OH) or ozone (O₃) are absent from the scientific literature due to the previously mentioned constraints. webelements.comvedantu.com However, its reactivity can be inferred from its known chemical properties in aqueous solution, where it has been studied using tracer techniques. wikipedia.orgperiodic-table.com

In solution, fermium predominantly exists in the stable +3 oxidation state (as the Fm³⁺ ion), though a +2 state is also accessible under strongly reducing conditions. britannica.comnih.govchemistrycool.com This behavior is characteristic of the late actinides. scienceinfo.comlibretexts.org The Fm³⁺ ion forms complexes with various organic ligands, and these complexes are generally more stable than those of the preceding actinides. wikipedia.orgscienceinfo.com

Interaction with Hydroxyl Radicals: The hydroxyl radical is a powerful and non-selective oxidizing agent. nih.gov In biological and environmental systems, reactive oxygen species are known to interact with metal ions, often leading to changes in oxidation state. researchgate.net It is highly probable that the Fm³⁺ ion would react with hydroxyl radicals. This interaction could lead to the formation of higher oxidation states, although the +3 state is known to be quite stable for fermium. Alternatively, hydroxyl radicals could react with any organic ligands complexed to the fermium ion, leading to the decomposition of the complex.

Interaction with Ozone: Ozone is another potent oxidizing agent. mdpi.com Its interactions with metal ions in solution can be complex, sometimes leading to oxidation of the metal or the generation of other reactive species like hydroxyl radicals. nih.govsciencedaily.com Given that fermium has an accessible +2 oxidation state, it is expected that ozone would readily oxidize Fm²⁺ to the more stable Fm³⁺ state. The reaction of ozone with the more stable Fm³⁺ is less certain but could potentially lead to the formation of transient higher oxidation states or complexes involving oxygen.

Table 2: Predicted Reactivity of Fermium
ReactantPredicted Reaction / InteractionBasis for Prediction
AirUnknown; predicted to be similar to erbium (oxidation).Analogy with lanthanide homologue. webelements.com
WaterUnknown; Fm³⁺ ion is stable in aqueous solution. wikipedia.orgscienceinfo.comTracer solution chemistry. wikipedia.orgscienceinfo.com
AcidsUnknown; predicted to be susceptible to acid attack. vedantu.comGeneral metallic properties. vedantu.com
HalogensExpected to form trihalides (e.g., FmF₃, FmCl₃). chemistrycool.comKnown +3 oxidation state and actinide chemistry. chemistrycool.com
Hydroxyl Radical (•OH)Likely oxidation or complex decomposition.General reactivity of •OH and actinide ions. researchgate.net
Ozone (O₃)Oxidation of Fm²⁺ to Fm³⁺.Known oxidation states and oxidizing power of ozone. chemistrycool.comsciencedaily.com

Environmental Chemistry and Atmospheric Fate of the Chemical Compound Fm 100

Atmospheric Transport and Global Distribution Modeling of the Chemical Compound FM 100

The atmospheric transport and global distribution of hydrogenated C9 aromatic hydrocarbon resins, such as this compound, are governed by their physical and chemical properties, including molecular weight, vapor pressure, and water solubility. These resins are complex mixtures of hydrocarbon molecules, and their components will behave differently in the environment.

Hydrogenated petroleum resins are generally characterized by high molecular weights (ranging from approximately 500 to 2000 Da), very low vapor pressure, and very low water solubility. canada.ca These properties suggest that the resinous, higher molecular weight fractions have a low tendency to volatilize and be transported over long distances in the atmosphere as a gas. Instead, they are more likely to be associated with particulate matter. If released into the air as fine particles or aerosols, they can be transported with air masses until they are removed by dry or wet deposition.

The lower molecular weight components of these resins, particularly the C9 aromatic hydrocarbons, are more volatile. Environmental fate modeling, such as the Mackay Level I model, indicates that chemical constituents of the C9 aromatic hydrocarbon solvents category have the potential to partition significantly to the air (96.8% to 98.9%). oecd.org However, more complex Level III modeling, which considers degradation and advection, suggests that when released equally to air, water, and soil, these compounds primarily partition to soil (66.3% to 79.6%) and water (17.8% to 25.0%), with a smaller fraction remaining in the air (2.4% to 8.4%). oecd.org This indicates that while volatilization is a key process, deposition and partitioning to other environmental compartments are also significant, limiting long-range atmospheric transport for some components.

The high volatility and low water solubility of some C6-C9 aromatic hydrocarbons mean they can be rapidly lost from water bodies to the atmosphere, with estimated evaporation half-lives of less than five hours. waterquality.gov.au Once in the atmosphere, their transport is governed by wind patterns and atmospheric conditions until they are degraded or deposited. Given their relatively short atmospheric lifetimes due to rapid photooxidation, their impact is expected to be more significant on a regional scale rather than a global one. cdc.gov

Table 1: Physical and Chemical Properties of C9 Aromatic Hydrocarbon Solvents

PropertyValue RangeImplication for Transport
Melting Point-95.5 to -43.8 °CLiquid at ambient temperatures, allowing for volatilization.
Boiling Point161.2 to 173.2 °CVolatile, but less so than smaller aromatic compounds like benzene.
Relative Density0.861 to 0.881 g/cm³Slightly less dense than water.
Vapor Pressure2.80 to 4.05 hPa (at 25°C)Sufficiently volatile to enter the atmosphere.
Water Solubility40 to 75 mg/L (at 25°C)Low solubility promotes partitioning to the atmosphere from water.
Log K_ow3.42 to 3.90Indicates a tendency to partition from water into organic matter and biota.

Source: OECD Existing Chemicals Database oecd.org

Degradation Pathways and Byproduct Formation in Atmospheric Environments

In the atmosphere, the degradation of C9 aromatic hydrocarbons is primarily initiated by photochemical reactions. The dominant degradation pathway is through oxidation by hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. researchgate.net This process is especially important for the more volatile components of hydrocarbon resins that partition to the atmosphere.

The reaction of a C9 aromatic hydrocarbon with an •OH radical typically involves the radical adding to the aromatic ring or abstracting a hydrogen atom from an alkyl substituent. These initial reactions lead to the formation of a variety of oxygenated intermediates, especially in the presence of nitrogen oxides (NOx). copernicus.org

Studies on the natural attenuation of C9 aromatics have identified several types of degradation byproducts, including:

Phenols

Aromatic alcohols

Aromatic aldehydes

Aromatic ketones

Aromatic acids researchgate.net

For example, the atmospheric oxidation of indene, a bicyclic aromatic hydrocarbon found in C9 fractions, has been shown to produce intermediates such as hydroxyindene, indenone, and various dialdehydes. researchgate.net The specific byproducts formed depend on the structure of the parent hydrocarbon and the atmospheric conditions.

The presence of NOx, often from anthropogenic sources like vehicle exhaust and industrial emissions, can significantly influence the degradation pathways and lead to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). copernicus.org The degradation of higher-molecular-weight hydrocarbons found in Stoddard solvent, which contains similar classes of compounds, is expected to be the primary fate process in soil and water, with biodegradation being a key mechanism. cdc.gov

Photochemical Ozone Depletion Potential Mechanisms Attributed to Chemical Compound this compound

It is important to clarify that C9 aromatic hydrocarbons are not associated with the depletion of the stratospheric ozone layer. Instead, they are recognized as volatile organic compounds (VOCs) that act as precursors to the formation of tropospheric ozone, a key component of photochemical smog. copernicus.orgmdpi.com

The mechanism for photochemical ozone formation involves a complex cycle of reactions initiated by the degradation of VOCs, such as C9 aromatics, in the presence of sunlight and NOx. The key steps are as follows:

Initiation: Hydroxyl radicals (•OH) oxidize the C9 aromatic hydrocarbon, forming a peroxy radical (RO₂).

Propagation: The peroxy radical oxidizes nitric oxide (NO) to nitrogen dioxide (NO₂). This is a crucial step because it regenerates the radical needed to continue the cycle and produces NO₂.

Ozone Formation: Sunlight photolyzes the newly formed NO₂ (at wavelengths < 420 nm), splitting it into NO and an oxygen atom (O). This oxygen atom then rapidly combines with molecular oxygen (O₂) to form ozone (O₃).

This cycle can repeat many times, leading to the accumulation of ozone in the lower atmosphere, particularly in polluted urban and industrial areas. The efficiency of a particular VOC in generating ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). Aromatic hydrocarbons with two or three alkyl substituents are noted to have relatively large POCP values, making them significant contributors to ozone production. researchgate.net Studies have shown that while olefins are often the most potent ozone producers as a group, aromatics also play a substantial role. mdpi.comnih.gov The number and position of substituent groups on the aromatic ring can affect the rate and yield of ozone formation. copernicus.org

Table 2: Photochemical Ozone Creation Potential (POCP) for Selected Aromatic Compounds

CompoundPOCP Value (Relative to Ethene = 100)
Benzene21
Toluene41
m-Xylene80
1,2,4-Trimethylbenzene107
1,3,5-Trimethylbenzene117

Source: Derwent et al. (2007), as cited in ResearchGate researchgate.net

Bioaccumulation and Biotransformation Studies in Environmental Systems (excluding toxicity)

The potential for bioaccumulation of components of hydrogenated C9 aromatic hydrocarbon resins in organisms is primarily related to their hydrophobicity, which can be estimated by the octanol-water partition coefficient (Log K_ow_). Compounds with high Log K_ow_ values are lipophilic, meaning they tend to partition from water into the fatty tissues of organisms.

While specific data on hydrogenated hydrocarbon resins is limited, they are believed to be toxicologically similar to other complex hydrocarbon mixtures. hpa.gov.tw Studies on petroleum hydrocarbon mixtures have shown that they contain numerous compounds that can bioaccumulate in aquatic organisms like worms. researchgate.net The aromatic and resin-like chemicals within these mixtures are often the primary contributors to this bioaccumulation potential. nih.gov

Research has indicated that aryl hydrocarbon receptor (AhR) agonists, which are present in crude and refined oils, can bioaccumulate from sediments into aquatic organisms and persist for several weeks. nih.gov The estimated Log K_ow_ values for these chemicals range from 4 to greater than 10, indicating a high to extremely high bioaccumulation potential. nih.gov The components of C9 aromatic hydrocarbon solvents have Log K_ow_ values in the range of 3.42 to 3.90, which suggests they are not expected to strongly bioaccumulate. oecd.orgwaterquality.gov.au However, the resin fraction of petroleum products contains more complex and larger molecules that may have a higher potential for bioaccumulation.

Biotransformation, or the metabolic conversion of foreign chemicals in the body, can influence the extent of bioaccumulation. Some compounds within petroleum mixtures are readily metabolized by organisms, while others are more resistant to biotransformation and thus more likely to persist and accumulate. nih.gov For instance, in studies of mussels exposed to hydrocarbon mixtures, aromatic hydrocarbons were found to decrease more slowly over time compared to n-alkanes, suggesting slower biotransformation. cdc.gov The ability of an organism to metabolize these compounds is a key factor in determining their ultimate concentration in tissues.

Advanced Analytical Methodologies for the Detection and Quantification of the Chemical Compound Fm 100

Development of High-Resolution Spectroscopic Techniques for Structural Elucidation of FM 100

The precise structural determination of this compound relies heavily on high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS). These methods provide detailed insights into the molecular framework and connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in piecing together the structural puzzle of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to one another. In a typical analysis, the chemical shifts (δ) are recorded in parts per million (ppm). For instance, specific proton signals in this compound might appear in distinct regions of the spectrum, indicating the presence of aromatic, aliphatic, or other functional group protons.

¹³C NMR complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp³, sp², sp hybridized) and its electronic environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions of the molecule with minimal fragmentation. The resulting mass-to-charge ratio (m/z) can be measured with enough precision to calculate a unique elemental formula.

Tandem mass spectrometry (MS/MS) is utilized to induce fragmentation of the parent ion, providing valuable information about the molecule's substructures. By analyzing the fragmentation patterns, researchers can deduce the connectivity of different parts of the molecule, which corroborates the findings from NMR spectroscopy.

Interactive Data Table: Illustrative NMR Data for this compound

Technique Observed Chemical Shifts (δ, ppm) Inferred Structural Feature
¹H NMR7.2-7.5Aromatic Protons
¹H NMR3.8Protons adjacent to an electronegative atom (e.g., -OCH₃)
¹H NMR2.1Aliphatic Protons
¹³C NMR160-170Carbonyl Carbon (e.g., ester, amide)
¹³C NMR120-140Aromatic Carbons
¹³C NMR55Carbon of a methoxy (B1213986) group

Chromatographic Separations and Coupled Techniques for this compound Analysis in Complex Matrices

Analyzing this compound within complex samples, such as biological fluids or environmental extracts, necessitates powerful separation techniques. Chromatography, particularly when coupled with mass spectrometry, offers the required selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the separation of this compound from interfering substances. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is frequently employed. The elution conditions, including the gradient of the mobile phase, are optimized to achieve a sharp, symmetrical peak for this compound, well-resolved from other components in the matrix.

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, gas chromatography can be an effective separation method. The choice of the capillary column's stationary phase is critical for achieving the desired separation.

Coupled Techniques (LC-MS and GC-MS): The coupling of liquid or gas chromatography with mass spectrometry provides a two-dimensional analytical approach. The chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each separated component, leading to highly confident identification and quantification of this compound, even at trace levels.

Electrochemical and Biosensor Development for Ultrasensitive this compound Detection

For applications requiring rapid and highly sensitive detection of this compound, electrochemical methods and biosensors are at the forefront of research.

Electrochemical Sensors: These sensors operate by detecting changes in electrical properties (like current or potential) that occur when this compound interacts with a specially designed electrode surface. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of this compound and develop quantitative methods. The modification of electrode surfaces with nanomaterials, such as gold nanoparticles or carbon nanotubes, can significantly enhance the sensor's sensitivity and selectivity towards this compound.

Biosensors: Biosensors incorporate a biological recognition element, such as an antibody or an enzyme, to achieve high specificity for this compound. In an immunosensor, for example, antibodies that specifically bind to this compound are immobilized on a transducer surface. The binding event is then converted into a measurable signal (e.g., optical, electrical, or mass-based). The high affinity and specificity of the biological recognition element allow for the detection of this compound at ultra-low concentrations.

Interactive Data Table: Comparison of Detection Methods for this compound

Method Typical Limit of Detection (LOD) Key Advantages
HPLC-UVng/mL rangeRobustness, widespread availability
LC-MS/MSpg/mL rangeHigh selectivity and sensitivity
Electrochemical Sensorpg/mL to fg/mL rangePortability, rapid response, low cost
Biosensorfg/mL to ag/mL rangeExceptional specificity and sensitivity

Quality Control and Method Validation in Research-Scale Synthesis of the Chemical Compound this compound

Ensuring the purity and identity of newly synthesized batches of this compound is critical for the reliability of research findings. This is achieved through stringent quality control measures and thorough method validation.

Quality Control Parameters: A suite of analytical techniques is employed to assess the quality of each synthesized batch. This typically includes:

Identity Confirmation: Using NMR and HRMS to confirm that the synthesized molecule is indeed this compound.

Purity Assessment: HPLC is the primary tool for determining the purity of the compound. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate a percentage purity.

Residual Solvent Analysis: Gas chromatography is often used to detect and quantify any remaining solvents from the synthesis and purification steps.

Water Content: Karl Fischer titration is the standard method for determining the water content in the final product.

Method Validation: The analytical methods used for quality control must themselves be validated to ensure they are reliable and fit for purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

By implementing these rigorous analytical and quality control strategies, researchers can ensure the consistency, purity, and structural integrity of this compound used in their studies.

Coordination Chemistry and Solution Behavior of the Chemical Compound Fm 100 Analogs

Complexation Studies with Inorganic and Organic Ligands

The chemistry of Fermium in solution is largely defined by its trivalent ion, Fm³⁺. wikipedia.org This ion readily forms complexes with a variety of inorganic and organic ligands. wikipedia.orgnih.gov

Studies have shown that Fm³⁺ forms anionic complexes with inorganic ligands such as chloride (Cl⁻) and nitrate (B79036) (NO₃⁻). lanl.govwikipedia.orgnih.gov These complexes have been observed to be more stable than those formed by the preceding lighter actinides, einsteinium and californium. lanl.govwikipedia.orgnih.gov

With organic ligands, particularly those containing hard donor atoms like oxygen, Fm³⁺ forms complexes that are notably more stable than those of lighter actinides. lanl.govwikipedia.orgnih.gov This increased stability is a direct consequence of the actinide contraction. wikipedia.org As the atomic number increases across the actinide series, the ionic radius of the trivalent ions decreases. wikipedia.org The smaller ionic radius of Fm³⁺ compared to its predecessors results in a higher effective nuclear charge, leading to the formation of shorter and stronger, predominantly ionic, metal-ligand bonds. wikipedia.org

A key method for studying and separating trivalent actinides involves their complexation with the chelating agent ammonium (B1175870) α-hydroxyisobutyrate (α-HIB). wikipedia.orgpsu.edu The stability of the α-HIB complexes increases with atomic number (and decreasing ionic radius), a principle that is fundamental to their chromatographic separation. wikipedia.orgpsu.edu

Investigation of Oxidation States and Redox Properties in Solution

The solution chemistry of Fermium is characterized by two primary oxidation states: +3 and +2. lanl.gov The trivalent state (Fm³⁺) is the most dominant and stable form in aqueous solutions under normal conditions. lanl.govwikipedia.org However, a divalent state (Fm²⁺) is also accessible and plays a significant role in its chemistry. lanl.govpsu.edu

The tendency to form a stable divalent ion becomes more pronounced for the heavier actinides. nih.gov The Fm³⁺ ion can be reduced to the stable Fm²⁺ ion using moderately strong reducing agents. nih.gov For instance, samarium(II) chloride (SmCl₂) has been effectively used to reduce Fm(III) to Fm(II). wikipedia.org This property has been exploited in separation techniques, where Fm(II) can be co-precipitated with samarium(II) chloride. wikipedia.org During this process, fermium(II) chloride (FmCl₂) is formed in the precipitate. wikipedia.org

The redox potentials for Fermium couples in aqueous media have been estimated through radio-electrochemical and other methods. nih.gov The potential for the Fm³⁺/Fm²⁺ couple is noted to be similar to that of the ytterbium (Yb³⁺/Yb²⁺) redox couple. nih.gov

Estimated Redox Potentials for Fermium in Aqueous Solution
Redox CouplePotential (Volts vs. NHE)
Fm³⁺ / Fm²⁺-1.15 V
Fm²⁺ / Fm⁰-2.37 V

This table presents the estimated standard reduction potentials for Fermium couples versus the Normal Hydrogen Electrode (NHE). The data highlights the conditions required for changes in oxidation state. lanl.govnih.gov

Speciation and Hydrolysis Behavior of FM 100 in Aqueous Systems

In aqueous environments, the speciation of Fermium is dominated by the hydrated trivalent cation, Fm³⁺. lanl.govwikipedia.org Experimental and theoretical data indicate that the Fm³⁺ ion is heavily hydrated. lanl.govwikipedia.orgnih.gov

The interaction of the Fm³⁺ ion with water molecules leads to hydrolysis, a reaction where the hydrated metal ion acts as an acid. This behavior is characteristic of highly charged metal ions. Fermium co-precipitates with rare earth hydroxides, indicating that it forms insoluble hydroxides as the pH of the solution increases. lanl.govnih.gov The first hydrolysis step can be represented by the dissociation of a water molecule in the primary coordination sphere of the ion.

Aqueous Properties of the Fm³⁺ Ion
PropertyValue
Hydration Number16.9
Acid Dissociation Constant (Kₐ)1.6 × 10⁻⁴
pKₐ3.8

This table summarizes the key parameters describing the behavior of the trivalent Fermium ion in aqueous solution. lanl.govwikipedia.orgnih.gov

Chromatographic Separation Techniques for Solution Chemistry Studies

Due to the strong chemical similarities among the trivalent actinides, their separation relies on sophisticated chromatographic methods that can exploit subtle differences in their properties. psu.edu

Cation-Exchange Chromatography: This is the most crucial and widely used method for separating trivalent actinides. psu.eduacs.org The process typically employs a cation-exchange resin, such as Dowex 50, and an aqueous solution of a chelating agent, most commonly ammonium α-hydroxyisobutyrate (α-HIB), as the eluant. wikipedia.orgpsu.edu The separation principle is based on the fact that smaller cations form more stable complexes with the α-HIB anion. wikipedia.org Consequently, heavier actinides like Fermium, having smaller ionic radii, form stronger complexes and are eluted from the column earlier than the lighter actinides. wikipedia.orgpsu.edu This method is essential for both the initial isolation and final purification of Fermium. tandfonline.com

Solvent Extraction Chromatography: This technique is also employed for the purification of Fermium, particularly for removing lanthanide fission products. psu.edutandfonline.com A notable example is the use of TEVA™ resin, which consists of a quaternary amine (Aliquat-336) impregnated onto an inert support. psu.edutandfonline.com This method has proven effective in producing a Fermium product free from rare earth contaminants like yttrium, dysprosium, and holmium. tandfonline.com Other extractants like bis(2-ethylhexyl)phosphoric acid (HDEHP) have also been used for similar separations. psu.edu

Anion-Exchange Chromatography: Rapid separations of Fermium from other transplutonium elements have been achieved using strongly basic anion-exchange resins. psu.edu These separations use mixtures of nitric acid and methyl alcohol at elevated temperatures for elution. psu.edu

Co-crystallization: A rapid separation method has been developed based on the reduction of Fm(III) to Fm(II). psu.edu In this process, Fm(II) is co-crystallized with sodium chloride from an aqueous ethanol (B145695) solution containing Yb(II), achieving a high degree of separation from other actinides in a short time frame. psu.edu

Future Research Directions and Emerging Paradigms in Chemical Compound Fm 100 Scholarship

Integration of Artificial Intelligence and Machine Learning in Fermium Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of heavy and superheavy elements, including fermium. Given the complexity of actinide electronic structures, AI and ML can offer powerful tools for data analysis and prediction where traditional methods fall short.

Recent research has demonstrated the potential of machine learning in the study of actinide molten salts. These approaches allow for the development of accurate interatomic potentials from density functional theory data, enabling large-scale molecular dynamics simulations at a fraction of the computational cost. For fermium, this could translate into a deeper understanding of its behavior in various chemical environments. A machine-learned classification model has already shown the ability to distinguish the atomic environments of chemically similar trivalent actinides, including Fm³⁺, in molten salts by considering atoms beyond the first solvation shell.

Future research will likely focus on:

Predictive Modeling: Developing ML models trained on the limited existing experimental and theoretical data for actinides to predict the fundamental properties of fermium and its compounds. This includes predicting bond strengths, coordination chemistries, and thermodynamic stability.

Data Analysis from Complex Spectra: Utilizing AI to analyze the complex spectroscopic data that can be obtained from fermium, helping to deconvolve intricate signals and extract meaningful information about its electronic structure.

Accelerating Quantum Chemical Calculations: Integrating ML techniques to speed up computationally expensive quantum chemical calculations, making the theoretical study of fermium's relativistic effects more tractable.

A significant hurdle in this area is the scarcity of high-quality data for training robust ML models. Therefore, a key future direction will be the development of methods that can learn effectively from small and sparse datasets, a common challenge in the study of transuranic elements.

Multiscale Modeling Approaches for Comprehensive Understanding of Fermium Behavior

A comprehensive understanding of fermium requires bridging the gap between its quantum mechanical properties and its macroscopic behavior, a task for which multiscale modeling is ideally suited. This approach combines different theoretical methods to study a system at various levels of detail, from the electronic structure to the bulk properties.

For actinides, multiscale modeling is crucial for understanding their behavior in complex environments, such as in nuclear fuels or radioactive waste repositories. Theoretical frameworks like Dynamical Mean Field Theory (DMFT) have already been applied to other actinides to successfully model their electronic and physical properties.

Future research in multiscale modeling of fermium will likely involve:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach could be used to model a fermium atom or a small fermium-containing molecule with high-level quantum mechanics, while the surrounding environment (e.g., a solvent or a solid matrix) is treated with less computationally demanding molecular mechanics.

Integrating Different Theoretical Levels: Combining various computational techniques, such as density functional theory (DFT) for electronic structure, molecular dynamics for simulating the movement of atoms, and continuum models for macroscopic properties.

Predicting Thermodynamic and Transport Properties: Using multiscale simulations to predict key properties like hydration enthalpies and diffusion coefficients of fermium ions in solution, which are critical for understanding its environmental transport and for developing separation processes.

The development of accurate and efficient force fields for use in classical simulations remains a significant challenge, especially for heavy elements like fermium where relativistic effects are prominent.

Interdisciplinary Collaborations for Novel Academic Insights into the Chemical Compound Fermium

The study of fermium and other superheavy elements is inherently interdisciplinary, requiring close collaboration between nuclear physicists, radiochemists, theoretical chemists, and computational scientists. The history of transuranium element research is rich with examples of how such collaborations, though sometimes flawed, were essential for discovery.

The production of fermium itself is a testament to this, relying on high-flux reactors and sophisticated separation techniques developed through the combined expertise of various research institutions. For instance, recent laser spectroscopy studies on fermium isotopes involved a large international collaboration of 27 institutes from seven countries, combining resources from facilities like GSI/FAIR in Germany, Oak Ridge National Laboratory in the USA, and the Institut Laue-Langevin in France.

Future interdisciplinary collaborations will be essential for:

Pushing the Frontiers of Element Synthesis: International partnerships are crucial for developing the next generation of experiments to synthesize new isotopes of fermium and even heavier elements.

Combining Experimental and Theoretical Expertise: Close collaboration between experimentalists who can perform challenging measurements on minute quantities of fermium and theorists who can develop models to interpret these results is paramount. Recent studies on the nuclear charge radii of fermium isotopes exemplify this synergy, where experimental data were compared with various modern theoretical nuclear physics models.

Exploring New Chemical Frontiers: The establishment of research centers like the Transuranic Chemistry Center of Excellence, which brings together universities and national laboratories, will foster the collaborative environment needed to investigate the fundamental chemical bonding and reactivity of actinides like fermium.

These collaborations not only pool resources and expertise but also foster the cross-pollination of ideas, which can lead to novel insights and breakthroughs in our understanding of the fundamental forces and structures that govern the heaviest elements.

Addressing Unexplored Chemical Reactivity and Transformative Potentials of Fermium

The chemical properties of fermium remain largely unexplored due to the challenges of working with it. Most of what is known is based on tracer studies and theoretical predictions that its chemistry resembles that of other late actinides, with a dominant +3 oxidation state and an accessible +2 state. researchgate.net

Future research will aim to move beyond these predictions and explore the actual chemical reactivity of fermium. This will involve:

Single-Atom Chemistry: Developing and refining experimental techniques to study the chemical reactions of individual fermium atoms, which is often the only feasible approach.

Gas-Phase Chemistry: Investigating the reactions of fermium ions in the gas phase, which can provide fundamental data on its intrinsic chemical properties without the complicating effects of a solvent or matrix.

Theoretical Predictions of Novel Compounds: Using advanced quantum chemical calculations to predict the existence and properties of novel fermium compounds with unusual oxidation states or bonding characteristics. Theoretical studies have already been used to calculate the electron structure and transition rates of fermium.

Probing Relativistic Effects: Designing experiments and theoretical models to specifically probe the influence of relativistic effects on the chemical behavior of fermium. These effects are known to be significant for heavy elements and can lead to chemistry that deviates from the trends observed in lighter elements.

The exploration of fermium's chemistry is not just about filling a gap in the periodic table. It is about testing the limits of our current chemical models and potentially discovering new chemical principles that are only apparent at the extremes of the atomic scale.

Q & A

Basic Research Questions

Q. How to formulate a research question that addresses gaps in existing literature on FM 100?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and academic goals. For example:

  • Identify gaps via systematic literature reviews.
  • Use the PICO framework (Population, Intervention, Comparison, Outcome) if studying biological or pharmacological effects.
  • Validate feasibility by assessing resource availability (e.g., lab equipment, datasets) .

Q. What methodological considerations are critical when designing experiments for this compound compound analysis?

  • Methodological Answer :

  • Define independent/dependent variables (e.g., this compound concentration vs. reaction rate).
  • Ensure statistical power through adequate sample size calculations.
  • Include control groups and replication to minimize bias.
  • Document protocols for reproducibility (e.g., temperature, pH conditions) .

Q. How to select appropriate data collection tools for this compound research?

  • Methodological Answer :

  • Use structured surveys (e.g., Google Forms) for qualitative feedback on experimental outcomes .
  • For quantitative data, employ spectroscopy or chromatography with calibration standards.
  • Ensure tools align with ethical guidelines (e.g., anonymization for human subject data) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when analyzing this compound interactions?

  • Methodological Answer :

  • Conduct triangulation by cross-validating results with multiple techniques (e.g., NMR, mass spectrometry).
  • Perform error analysis to identify instrumental or procedural inconsistencies.
  • Test alternative hypotheses (e.g., isomer formation, solvent effects) .

Q. What advanced statistical methods are suitable for interpreting complex this compound datasets?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA, PLS regression) to identify hidden patterns in high-dimensional data.
  • Use Bayesian inference to model uncertainty in pharmacokinetic studies.
  • Validate models via cross-validation or bootstrapping .

Q. How to integrate multi-omics data (e.g., genomics, metabolomics) in this compound mechanism studies?

  • Methodological Answer :

  • Use systems biology approaches (e.g., network analysis) to map this compound interactions across biological pathways.
  • Leverage bioinformatics tools (e.g., KEGG, STRING) for pathway enrichment analysis.
  • Address data heterogeneity with normalization techniques (e.g., quantile normalization) .

Data Management and Reproducibility

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Document step-by-step procedures with exact parameters (e.g., reaction time, catalysts).
  • Share raw data and code in FAIR-compliant repositories (e.g., Zenodo, Figshare).
  • Include negative controls and replicate experiments across labs .

Q. What strategies mitigate bias in this compound clinical trial design?

  • Methodological Answer :

  • Implement double-blind randomization to reduce participant/researcher bias.
  • Use adaptive trial designs to modify protocols based on interim results.
  • Report outcomes transparently via CONSORT guidelines .

Tables: Methodological Frameworks

Framework Application to this compound Research Key Components Reference
FINER Validating research question relevanceFeasibility, Novelty, Ethical compliance
PICO Pharmacodynamic studiesPopulation, Intervention, Comparison, Outcome
Multivariate Analysis High-dimensional data interpretationPCA, PLS regression, Cross-validation

Key Takeaways

  • Basic questions focus on foundational methodologies (e.g., experimental design, data collection).
  • Advanced questions address complex challenges like data integration, contradiction resolution, and multi-omics analysis.
  • Methodological rigor ensures reproducibility and minimizes bias, aligning with standards in chemistry and life sciences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.